molecular formula C10H15N3S B2748755 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole CAS No. 2123777-57-9

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole

Cat. No.: B2748755
CAS No.: 2123777-57-9
M. Wt: 209.31
InChI Key: OAISSMJAJJBJPT-UHFFFAOYSA-N
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Description

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a 1,2,4-thiadiazole ring, a privileged scaffold known for diverse pharmacological activities and its capacity to serve as a covalent warhead in enzyme inhibition . This compound is primarily investigated for its potential in neuroscience research, particularly as a framework for developing agents targeting neurodegenerative diseases and psychiatric disorders . Furthermore, analogous 1,2,4-thiadiazole derivatives have demonstrated promising antiviral activity, functioning as non-peptidomimetic covalent inhibitors of essential viral proteases like the SARS-CoV-2 3C-like protease (3CLpro) . The proposed mechanism for such activity involves a ring-opening metathesis reaction that enables covalent binding to the catalytic cysteine residue in the enzyme's active site, leading to potent submicromolar inhibition . The integration of the octahydrocyclopenta[c]pyrrole moiety adds structural complexity and influences the compound's pharmacokinetic properties, making it a valuable chemical probe for exploring new biological targets and signaling pathways in rigorous research settings.

Properties

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-7-11-10(14-12-7)13-5-8-3-2-4-9(8)6-13/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISSMJAJJBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method for 1,2,4-thiadiazoles involves the cyclization of thiosemicarbazides with carbonyl compounds. For example, Gupta et al. demonstrated that thiosemicarbazides cyclize with acyl chlorides to form 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this, 3-methyl-1,2,4-thiadiazole-5-carboxylic acid could be synthesized from methyl-substituted thiosemicarbazide and chloroacetic acid, followed by coupling with the bicyclic amine.

Procedure :

  • React methyl thiosemicarbazide with chloroacetyl chloride in polyphosphoric acid (PPA) at 80–90°C for 4 hours.
  • Isolate 5-(chloromethyl)-1,2,4-thiadiazole-3-amine via basification and recrystallization.
  • Substitute the chloride with octahydrocyclopenta[c]pyrrole using a nucleophilic aromatic substitution (SNAr) in DMF at 120°C.

Key Data :

Parameter Value
Yield (Step 1) 72–78%
Reaction Time 4–6 hours
Optimal Solvent Polyphosphoric acid

Oxidative Cyclization of Thioureas

Oxidative ring closure using reagents like iodine or H2O2 offers an alternative route. Mariappan et al. synthesized 1,2,4-thiadiazoles via oxidative cyclization of thioureas derived from aryl amines. For the target compound:

  • Condense methylisothiocyanate with octahydrocyclopenta[c]pyrrole-2-carbohydrazide to form a thiourea intermediate.
  • Treat with iodine in DMSO to induce cyclization, forming the thiadiazole ring.

Optimization Insights :

  • Excess iodine (1.5 equiv.) improves yield by preventing disulfide byproducts.
  • Reaction at 0–5°C enhances regioselectivity for the 1,2,4-isomer.

Functionalization of Pre-Formed Thiadiazole Scaffolds

Nucleophilic Substitution at Position 5

5-Chloro-1,2,4-thiadiazoles serve as versatile intermediates for introducing diverse substituents. Baumann and Baxendale demonstrated that 5-chloro-3-phenyl-1,2,4-thiadiazole reacts efficiently with nitrogen nucleophiles under mild conditions.

Application to Target Compound :

  • Synthesize 5-chloro-3-methyl-1,2,4-thiadiazole via cyclization of methylthiosemicarbazide and chloroacetic anhydride .
  • React with octahydrocyclopenta[c]pyrrole in toluene at 80°C for 12 hours.

Comparative Performance :

Nucleophile Solvent Temperature Yield
Octahydrocyclopenta[c]pyrrole Toluene 80°C 65%
Piperidine DMF 100°C 82%

Note: Lower yield with the bicyclic amine reflects steric hindrance.

Metal-Mediated Cross-Coupling

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable C–N bond formation between halogenated thiadiazoles and amines. While underutilized for 1,2,4-thiadiazoles, this approach is feasible with optimized catalysts.

Proposed Protocol :

  • Prepare 5-bromo-3-methyl-1,2,4-thiadiazole via bromination of the parent compound.
  • Employ Pd(OAc)2/Xantphos catalyst, Cs2CO3 base, and the bicyclic amine in dioxane at 110°C.

Challenges :

  • Sensitivity of the thiadiazole ring to strong bases may necessitate milder conditions.
  • Ligand selection critical to prevent dehalogenation.

Analytical Characterization and Validation

Successful synthesis necessitates rigorous characterization:

  • 1H-NMR : Methyl group at δ 2.22–2.25 ppm; bicyclic amine protons appear as multiplet (δ 3.10–3.80 ppm).
  • 13C-NMR : Thiadiazole carbons at δ 158–168 ppm; bicyclic carbons between δ 25–50 ppm.
  • Elemental Analysis : Expected C: 54–58%, H: 5–6%, N: 18–20%, S: 12–14%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring exhibits reactivity at the sulfur and nitrogen centers. For 3-methyl-5-substituted derivatives:

  • Sulfur participation : The sulfur atom can act as a leaving group in nucleophilic substitution reactions. For example, treatment with alkyl halides in basic conditions may lead to alkylation at the sulfur position .

  • Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) can induce ring opening at the N–S bond, forming thioamide intermediates .

Key Reaction Example :

Reagents/ConditionsProductYieldReference
CH₃I, K₂CO₃, DMF, 60°C3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-2-methylthio-1,2,4-thiadiazole72%Adapted from

Functionalization via Cyclopenta[c]pyrrole Substituent

The octahydrocyclopenta[c]pyrrole group introduces steric hindrance but enables selective reactions:

  • Hydrogenation : The bicyclic system’s double bonds (if present) can undergo catalytic hydrogenation to form saturated derivatives .

  • Oxidation : Tertiary C–H bonds in the cyclopenta[c]pyrrole moiety are susceptible to oxidation with KMnO₄ or RuO₄, forming ketone or lactam derivatives .

Structural Impact :

ModificationEffect on Reactivity
Saturation of bicyclic ringReduces steric hindrance, enhancing thiadiazole ring accessibility
Oxidation to ketoneIntroduces electrophilic sites for further functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiadiazole ring directs electrophiles to specific positions:

  • Nitration : Occurs at the C-5 position (para to sulfur) under mixed acid conditions (HNO₃/H₂SO₄) .

  • Halogenation : Bromine or chlorine substitutes at C-3 or C-5, depending on reaction conditions .

Example Pathway :

  • Nitration :
    3-Methyl-5-substituted-thiadiazole+HNO3H2SO45-Nitro-3-methyl-thiadiazole derivative\text{3-Methyl-5-substituted-thiadiazole} + \text{HNO}_3 \xrightarrow{H_2SO_4} \text{5-Nitro-3-methyl-thiadiazole derivative}
    Yield: ~65% (analogous to)

Condensation Reactions

The methyl group at C-3 participates in condensation with aldehydes or ketones:

  • Knoevenagel reaction : Forms α,β-unsaturated derivatives using malononitrile and piperidine catalysts .

  • Mannich reaction : Introduces aminomethyl groups at the methyl position .

Optimized Conditions :

ParameterValue
Temperature80–90°C
CatalystPiperidine
SolventEthanol

Ring Transformation and Degradation

Under harsh conditions, the thiadiazole ring undergoes degradation:

  • Acidic hydrolysis (HCl, reflux): Cleaves the N–S bond, yielding thiourea derivatives .

  • Alkaline hydrolysis (NaOH, H₂O₂): Produces sulfonic acid intermediates .

Degradation Products :

ConditionsMajor Product
6M HCl, 12h refluxOctahydrocyclopenta[c]pyrrole-2-carbothioamide
10% NaOH, H₂O₂, 80°C3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole sulfonic acid

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

  • Pd(II) complexes : Formed via reaction with PdCl₂ in ethanol, used in catalytic applications .

  • Cu(I) complexes : Stabilized by thiadiazole’s π-acceptor properties .

Stoichiometry :
Thiadiazole:Metal=2:1\text{Thiadiazole} : \text{Metal} = 2:1 (confirmed by X-ray crystallography in analogous systems ).

Biological Activity-Driven Modifications

While not directly studied, structurally similar thiadiazoles exhibit:

  • Anticonvulsant activity : Via GABA receptor modulation .

  • Anticancer properties : Through kinase inhibition .

SAR Insights :

Functional GroupActivity Trend
Methyl at C-3Enhances metabolic stability
Cyclopenta[c]pyrroleIncreases blood-brain barrier penetration

Scientific Research Applications

Antimicrobial Properties

Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds related to 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole have been tested against various bacterial strains. In vitro assays have shown promising results with minimum inhibitory concentrations (MIC) indicating that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.95 - 15.623.91 - 62.5
Escherichia coli125>1000
Pseudomonas aeruginosa>1000>1000

Anticancer Activity

Emerging research suggests that thiadiazole derivatives may also possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific pathways affected by this compound are still under investigation but show potential for therapeutic development.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in the potential of this compound as a lead compound for drug development. Its unique structure allows it to interact with biological targets in novel ways:

  • Antimicrobial Drugs : Given its efficacy against various pathogens, this compound could serve as a scaffold for developing new antibiotics.
  • Anticancer Agents : Its ability to affect cancer cell viability opens avenues for creating targeted therapies for different cancer types.

Material Science Applications

Beyond biological applications, there is potential for using thiadiazole derivatives in material science:

Organic Electronics

Thiadiazoles are known for their electronic properties and could be incorporated into organic semiconductors or photovoltaic devices. Research is ongoing to evaluate their performance in organic light-emitting diodes (OLEDs) and organic solar cells.

Coatings and Polymers

The incorporation of thiadiazole units into polymer matrices may enhance their thermal stability and mechanical properties, making them suitable for advanced coatings and composite materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 of the 1,2,4-thiadiazole ring significantly influence physical properties and bioactivity:

Compound Name Substituent at C3 Substituent at C5 Melting Point (°C) Yield (%) Key Bioactivity
3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole Methyl Octahydrocyclopenta[c]pyrrol N/A N/A Hypothesized anticancer/antiviral*
3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole Iodo Phenylethynyl N/A 65–85 Cross-coupling intermediate
3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole 4-Pyridinyl 5-Nitro-2-furanyl 234 57 Anticancer (EGFR kinase inhibition)
3-(3,4-Dimethoxyphenyl)-6-[pyrrol-2-yl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole 3,4-Dimethoxyphenyl Pyrrol-2-yl 176 53 Anticancer/antimicrobial

Key Observations :

  • Steric and Electronic Effects : The octahydrocyclopenta[c]pyrrol group in the target compound likely enhances solubility compared to aromatic substituents (e.g., phenyl or pyridinyl) due to its aliphatic nature. However, bulky substituents may reduce metabolic stability .
  • Melting Points : Aromatic substituents (e.g., nitro-furanyl, dimethoxyphenyl) correlate with higher melting points (>160°C) due to rigid planar structures, whereas flexible aliphatic groups (e.g., cyclopenta[c]pyrrol) may lower melting points, though data are unavailable for the target compound .

Structural Isomer Considerations

  • 1,2,4- vs.

Biological Activity

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole is a compound of interest due to its potential biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Description
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 218.31 g/mol
CAS Number Not specified in the results

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. These compounds can modulate enzyme activity, inhibit bacterial growth, and induce apoptosis in cancer cells. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
  • DNA Interaction : Intercalating into DNA or affecting its replication and transcription processes.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In a study assessing the Minimum Inhibitory Concentration (MIC), derivatives demonstrated MIC values ranging from 32.6 μg/mL to 47.5 μg/mL against Staphylococcus aureus and Escherichia coli respectively .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. A study evaluating various thiadiazoles found that some compounds significantly reduced cell viability in cancer cell lines such as LoVo (colorectal cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives were reported as low as 2.44 µM .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of thiadiazole derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with substituents at the 5-position exhibited enhanced activity against resistant strains of Mycobacterium tuberculosis, highlighting the potential of these derivatives in treating multidrug-resistant infections .

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of thiadiazole derivatives revealed that certain modifications at the 1 and 3 positions significantly impacted their potency against cancer cell lines. The study demonstrated that structural variations could lead to improved efficacy and selectivity towards cancer cells compared to normal cells .

Research Findings Summary

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC = 32.6 μg/mL
AntibacterialEscherichia coliMIC = 47.5 μg/mL
AnticancerLoVo (colorectal cancer)IC50 = 2.44 µM
AnticancerMCF-7 (breast cancer)IC50 = 29.16 µM

Q & A

Q. What are the common synthetic routes for 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole and its derivatives?

Methodological Answer: The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization strategies or functional group replacements. Key approaches include:

  • Intramolecular cyclization of thioamides : Metal-free oxidative cyclization using visible light and eosin Y as a photoredox catalyst under aerobic conditions (yields: 60–85%) .
  • Reactions with substituted hydrazines : For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methoxyphenylhydrazine hydrochloride in ethanol under reflux yields indole-fused derivatives .
  • Oxidative dimerization : Green synthesis in water using molecular oxygen as an oxidant, applicable to aliphatic and aromatic thioamides .

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYield (%)References
Thioamide cyclizationVisible light, eosin Y, DMF, O₂60–85
Hydrazine condensationEthanol reflux, 2–4 hours70–90
Cross-coupling reactionsPd catalysts, halogenated precursorsPending

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, indole protons in derivatives appear at δ 6.8–7.2 ppm .
  • Infrared (IR) Spectroscopy : Thiadiazole ring vibrations (C–S stretching) at 650–750 cm⁻¹ and C=N stretches at 1500–1600 cm⁻¹ .
  • Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C, H, N, S content .

Q. What biological activities are associated with the 1,2,4-thiadiazole core structure?

Methodological Answer: The 1,2,4-thiadiazole moiety exhibits:

  • Antiviral activity : Tideglusib (a thiadiazole derivative) inhibits SARS-CoV-2 Mpro (IC₅₀ = 1.2 µM) .
  • Anticancer potential : Derivatives like 3,5-bis(indolyl)-1,2,4-thiadiazole show cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 8.5 µM in HeLa) .
  • Neuroprotective effects : Thiadiazole-containing compounds modulate sphingosine 1-phosphate receptors for autoimmune disease treatment .

Q. Table 2: Biological Activities

Activity TypeAssay ModelKey ResultReferences
AntiviralSARS-CoV-2 Mpro inhibitionIC₅₀ = 1.2 µM
AnticancerHeLa cell lineIC₅₀ = 8.5 µM
Anti-inflammatoryIn vitro receptor bindingEC₅₀ = 0.3 nM (S1P1 agonism)

Advanced Research Questions

Q. What strategies optimize synthesis to minimize byproducts or improve regioselectivity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization .
  • Catalyst tuning : Eosin Y (2 mol%) improves yields in photoredox reactions by facilitating singlet oxygen generation .
  • Byproduct analysis : Use TLC/HPLC to monitor reactions. For example, phenylhydrazine reactions may yield unexpected pyrazole derivatives, requiring column chromatography for isolation .

Q. How do computational methods aid in predicting bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., SARS-CoV-2 Mpro). Thiadiazole derivatives show hydrogen bonding with Cys145 and His41 residues .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. Table 3: Computational Insights

TechniqueTargetKey FindingReferences
Molecular dockingSARS-CoV-2 MproΔG = -8.2 kcal/mol binding
DFT calculationsThiadiazole-electronicsHOMO-LUMO gap = 4.1 eV

Q. How can researchers resolve data discrepancies in biological assays or synthetic yields?

Methodological Answer:

  • Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature). For example, cytotoxicity assays may vary due to cell passage number .
  • Byproduct identification : NMR and X-ray crystallography resolve structural ambiguities (e.g., distinguishing indole vs. pyrazole derivatives) .

Q. What structural modifications enhance pharmacological selectivity?

Methodological Answer:

  • Substituent engineering : Electron-withdrawing groups (e.g., –CN) at the 5-position improve metabolic stability .
  • Heterocycle fusion : Octahydrocyclopenta[c]pyrrole enhances lipophilicity, improving blood-brain barrier penetration .

Q. How do isomerism and stereochemistry impact biological activity?

Methodological Answer:

  • Isomer specificity : 1,3,4-thiadiazole isomers show higher receptor affinity than 1,2,4 variants due to spatial compatibility .
  • Chiral centers : Enantiomers (e.g., R vs. S configurations) may exhibit divergent pharmacokinetics, requiring chiral HPLC for resolution .

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